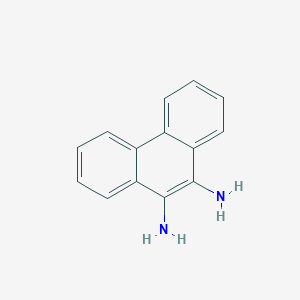

phenanthrene-9,10-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-9,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRFQZSTJXHBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201508 | |

| Record name | 9,10-Phenanthrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53348-04-2 | |

| Record name | 9,10-Diaminophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Phenanthrenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-phenanthrenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Phenanthrene 9,10 Diamine

Precursor Synthesis and Reactivity

The journey to phenanthrene-9,10-diamine often begins with the modification of phenanthrene-9,10-dione through various chemical transformations.

Synthesis from Phenanthrene-9,10-dione

A common precursor, phenanthrene-9,10-dione, serves as the foundational molecule for producing this compound. One established method involves the synthesis of phenanthrene-9,10-dione oxime from phenanthrene-9,10-dione. This oxime is then subjected to a reduction reaction. Specifically, the phenanthrene-9,10-dione oxime is dissolved in refluxing ethanol (B145695). After cooling, a solution of tin(II) chloride in hydrochloric acid is added, leading to an exothermic reaction that results in the formation of this compound hydrochloride. chemicalbook.com

Another approach involves the nitration of phenanthrene-9,10-dione using a mixture of nitric acid and sulfuric acid. This introduces nitro groups onto the phenanthrene (B1679779) skeleton, which can then be reduced to the corresponding amino groups. The reduction of the dinitro derivative to a diamino compound has been achieved using sodium dithionite (B78146), yielding dark blue crystals of 2,7-diamino-9,10-phenanthrenequinone. An alternative attempt at this reduction using sodium sulfide (B99878) proved unsuccessful, resulting in the formation of an insoluble polymeric material.

The reactivity of phenanthrene-9,10-dione also extends to its condensation with primary amines to form N,N′-disubstituted phenanthrene-9,10-diimines. researchgate.net Furthermore, it can react with 1,2-diamines to synthesize derivatives like dibenzo[a,c]phenazine (B1222753). rsc.org

Reductive Amination Approaches

Reductive amination presents a direct pathway from diones to diamines. While specific examples for the direct reductive amination of phenanthrene-9,10-dione to this compound are not extensively detailed in the provided context, the reduction of the dinitro derivative of phenanthrene-9,10-dione serves as an analogous transformation. This reduction of nitro groups to amines is a fundamental step in many synthetic sequences.

Nucleophilic Substitution Reactions for this compound Formation

The synthesis of derivatives of this compound can be achieved through nucleophilic substitution reactions. For instance, 9,10-bis(4-nitrophenoxy)phenanthrene is synthesized from 9,10-dihydroxyphenanthrene (B1203692) and 4-fluoronitrobenzene via nucleophilic substitution using potassium carbonate as a base. acs.org The subsequent reduction of the nitro groups yields the corresponding diamine. acs.org

Direct Synthesis and Optimization of this compound

Direct and optimized synthetic routes are continuously being developed to improve the efficiency and yield of this compound and its derivatives.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed reactions are pivotal in modern organic synthesis. A palladium-catalyzed hydrazine (B178648) monohydrate reduction has been employed in a multi-step synthesis to produce a new aromatic diamine monomer based on a phenanthrimidazole ring. This process starts with a four-component condensation of 4,4´-diamino diphenyl ether, 4-nitrobenzaldehyde, phenanthrene-9,10-dione, and ammonium (B1175870) acetate.

Furthermore, palladium-catalyzed carboamination reactions have been developed for the synthesis of seven-membered nitrogen heterocycles, demonstrating the versatility of palladium catalysis in forming C-N bonds. nih.gov While not a direct synthesis of this compound itself, these methods highlight the potential of palladium catalysis in related amination reactions. nih.gov

Multi-step Reaction Pathways

Multi-step syntheses provide a versatile platform for creating complex molecules derived from phenanthrene. A notable example is the synthesis of a novel aromatic diamine monomer containing an ether linkage and a phenanthrimidazole ring. This synthesis involves an initial four-component condensation reaction followed by a palladium-catalyzed reduction.

Another multi-step approach begins with the synthesis of 9,10-bis(4-nitrophenoxy)phenanthrene from 9,10-dihydroxyphenanthrene and 4-fluoronitrobenzene. acs.org This intermediate is then reduced using a Pd/C catalyst and hydrazine to afford the target 9,10-bis(4-aminophenoxy)phenanthrene monomer in good yields. acs.org

These multi-step strategies allow for the construction of complex diamine structures with tailored properties for applications in materials science, such as the synthesis of poly(ether-amide)s. acs.org

Synthetic Methodologies Overview

| Method | Starting Material | Key Reagents/Catalysts | Product |

| Oxime Reduction chemicalbook.com | Phenanthrene-9,10-dione oxime | Tin(II) chloride, Hydrochloric acid | This compound hydrochloride |

| Nitration and Reduction | Phenanthrene-9,10-dione | Nitric acid, Sulfuric acid, Sodium dithionite | 2,7-Diamino-9,10-phenanthrenequinone |

| Nucleophilic Substitution and Reduction acs.org | 9,10-Dihydroxyphenanthrene, 4-Fluoronitrobenzene | Potassium carbonate, Pd/C, Hydrazine | 9,10-Bis(4-aminophenoxy)phenanthrene |

| Multi-component Condensation and Reduction | Phenanthrene-9,10-dione, 4,4´-Diamino diphenyl ether, 4-Nitrobenzaldehyde, Ammonium acetate | Acetic acid, Palladium, Hydrazine monohydrate | Aromatic diamine with phenanthrimidazole ring |

Yield Enhancement and Selectivity Control

Controlling the yield and selectivity in the synthesis of this compound and its precursors, such as phenanthrene-9,10-dione, is critical for their practical application. The synthesis of substituted phenanthrene-9,10-diones can be challenging due to issues with site selectivity and the tolerance of functional groups to the strong oxidizing conditions often required. thieme-connect.de

A key step in many synthetic pathways is the reduction of phenanthrene-9,10-dione. The use of sodium dithionite (Na₂S₂O₄) has been shown to be an effective method for this transformation. orgsyn.org In one procedure, phenanthrene-9,10-quinone is reduced in a two-phase system of tetrahydrofuran (B95107) (THF) and water, using sodium dithionite in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, before subsequent alkylation. orgsyn.org Another method involved using sodium dithionite to successfully reduce a nitrated phenanthrene-9,10-dione derivative to 2,7-diamino-9,10-phenanthrenequinone, whereas a different reducing agent, sodium sulfide (Na₂S), failed and resulted in an insoluble polymeric material.

For the synthesis of N,N'-disubstituted phenanthrene-9,10-diimines from phenanthrene-9,10-dione, simple condensation with primary amines in the presence of Brønsted acids has proven to be largely ineffective. researchgate.net To enhance the yield of diimine products, more advanced catalytic systems have been developed. A notable example is the use of a TiCl₄/1,4-diazabicyclo[2.2.2]octane (DABCO) system. This system facilitated the condensation of phenanthrene-9,10-dione with 2,6-dimethylaniline (B139824) at 140°C, achieving a 50% yield of the corresponding diimine. researchgate.net However, this reaction is sensitive to temperature; increasing it to 160°C led to undesired side reactions. researchgate.net

Synthetic Routes to N,N'-Disubstituted this compound Analogues

The derivatization of the diamine core to produce N,N'-disubstituted analogues is essential for tuning the electronic and structural properties of the molecule for various applications.

N,N'-disubstituted phenanthrene-9,10-diimines are commonly synthesized through the condensation of phenanthrene-9,10-dione with primary amines. researchgate.netresearchgate.net This reaction typically involves heating the dione (B5365651) with two equivalents of a primary amine, which can bear either aryl or alkyl substituents. researchgate.net The reaction can be catalyzed to improve efficiency, for example, by using a TiCl₄/DABCO system. researchgate.net A two-stage method has also been established to synthesize diimines with either identical or different substituents on the nitrogen atoms. researchgate.netresearchgate.net These condensation reactions provide access to a range of diimine ligands with varied steric and electronic properties. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenanthrene-9,10-dione | Primary Amines (Aryl/Alkyl) | Heating | N,N'-Disubstituted Phenanthrene-9,10-diimines | researchgate.netresearchgate.net |

| Phenanthrene-9,10-dione | 2,6-Dimethylaniline | TiCl₄/DABCO, 140°C | (N,N′Z, N,N′E)-N,N′-(phenanthrene-9,10-diylidene)bis(2,6-dimethylaniline) | researchgate.net |

| Phenanthrene-9,10-dione | Diaminodicyanoethane | Acetic acid, Ethanol, Reflux | 2,3-Dicyanopyrazino Phenanthrene | acs.org |

The introduction of specific aryl and alkyl groups onto the nitrogen atoms of the this compound framework is a key strategy for creating tailored molecules. A versatile two-stage synthesis method allows for the creation of N,N'-disubstituted phenanthrene-9,10-diimines with identical or different aryl and alkyl substituents. researchgate.netresearchgate.net This modularity enables the synthesis of novel aryl-aryl, alkyl-alkyl, and aryl-alkyl N,N'-disubstituted phenanthrene-9,10-diimines. researchgate.net Another approach involves the reaction of the anions of 9-aminophenanthrene (B1211374) with aryl halides, such as iodobenzene, which has been shown to produce 10-aryl-9-aminophenanthrenes in good yields. nih.gov Furthermore, palladium-catalyzed reactions provide a powerful tool for introducing aryl substituents. espublisher.com

Schiff bases, or azomethines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netnih.gov this compound can be reacted with o-hydroxy aldehydes to form novel Schiff bases. google.com This condensation is typically carried out by reacting one mole of the diamine with two moles of the aldehyde in a polar solvent. google.com Suitable solvents include ethanol, butanol, and dimethylformamide, and the reaction can proceed readily in an acidic aqueous medium (pH 3-5). google.com These Schiff bases can be subsequently chelated with metals like nickel, cobalt, or copper to form stable complexes. google.com

| Diamine Reactant | Aldehyde Reactant | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound (1.0 g) | 2-Hydroxy-1-naphthaldehyde (2.2 g) | Ethanol (200 ml) and Butanol (200 ml), Reflux for 5 hours | Bright yellow solid Schiff base (1.27 g) | google.com |

An alternative route to N,N'-disubstituted phenanthrene-9,10-diimines involves a metal-mediated cyclodehydrogenation reaction. researchgate.net This method starts from aromatic open-chain diimine analogues derived from benzil. researchgate.net The process allows for the formation of the rigid bis-nitrogen phenanthrene framework. This synthetic strategy provides access to specific diimine structures that may be difficult to obtain through direct condensation. researchgate.net

Formation of Schiff Bases from this compound

Modular Synthesis of Complex this compound Architectures

The concept of modular synthesis allows for the construction of complex, multi-component molecular architectures in a stepwise and controlled manner. This approach is highly valuable for creating functional materials based on the this compound scaffold. Palladium-catalyzed reactions, such as the Heck reaction and Suzuki cross-coupling, are powerful tools in these modular strategies. espublisher.comnih.gov

For instance, a modular synthesis of phenanthro[9,10-c]thiophenes has been developed using a sequence of C-H activation, Suzuki cross-coupling, and photocyclization reactions. nih.gov Similarly, palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes has been employed to efficiently synthesize a range of phenanthrene derivatives, including those that are sterically crowded. acs.org These methods allow for the introduction of various functional groups and the extension of the aromatic system, leading to complex architectures with tailored properties. espublisher.comacs.org The ability to functionalize the phenanthrene core through these controlled, metal-catalyzed steps is key to developing new materials for electronic and biomedical applications. espublisher.com

Chemical Reactivity and Mechanistic Investigations of Phenanthrene 9,10 Diamine

Reactivity with Electrophiles and Nucleophiles

The chemical behavior of phenanthrene-9,10-diamine is largely defined by the two nucleophilic amine groups at the 9- and 10-positions. These sites readily react with a variety of electrophiles. For instance, it undergoes nucleophilic aromatic substitution reactions with electron-deficient electrophiles like 1,2-difluoro-4-nitrobenzene to produce 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazines. acs.org This synthetic route, however, is generally limited to difluorobenzenes activated by strong electron-withdrawing groups. acs.org

A more versatile approach involves copper-catalyzed domino reactions where this compound reacts with electrophilic aryl iodides. acs.org This process involves an initial intramolecular C-H amination, followed by an Ullmann-type coupling reaction. acs.org This method has been successfully used to synthesize a range of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines with various substituents on the N-atoms. acs.org

While the diamine itself is nucleophilic, its oxidized dicationic phenazine (B1670421) derivatives exhibit reactivity towards nucleophiles. Depending on the nature of the nucleophile, these species can undergo either reduction back to the dihydrophenazine precursor or a ring contraction to form a π-extended triarylimidazolinium salt. acs.org

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound and its derivatives is a key feature, enabling their use in redox-active materials and as ligands that can stabilize various metal oxidation states. The system can exist in multiple stable oxidation states, including the neutral diamine, the diimine, and radical ionic forms.

The oxidized form of the diamine, N,N'-disubstituted 9,10-phenanthrenediimine (phdi), is known to be redox-active. nih.gov These diimines can undergo a one-electron reduction to form a stable radical anion. nih.govresearchgate.net The formation of these radical anions has been confirmed through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net The ESR spectrum of a phenanthrenequinoneimine radical anion, for example, shows characteristic hyperfine coupling of the unpaired electron with the nitrogen atom. researchgate.net

The stability of these radical anion forms can be enhanced through the formation of chelate complexes with metals. researchgate.net For instance, metal complexes with the radical anion form of phenanthrenediimines have been detected and stabilized through the formation of contact pairs with lithium or within chelate structures with rhodium. nih.govresearchgate.net In rhodium complexes, the one-electron-reduced anion, [Rh(phdi)]-, has been characterized in the solid state by single-crystal X-ray diffraction, and its EPR spectrum is consistent with an S = 1/2 spin system. nih.gov This redox activity is analogous to that of 9,10-phenanthraquinone, which can be reduced to a semiquinone radical anion (PQ•−). researchgate.net

The electrochemical properties of this compound derivatives have been investigated to understand their electron transfer capabilities. The diimine ligand in metal complexes is redox-active, and its oxidation and reduction potentials can be modulated by other ligands present in the complex. nih.gov

Cyclic voltammetry studies on related systems, such as covalent organic frameworks incorporating 2,7-diaminophenanthrene-9,10-dione (B1597607), demonstrate the characteristic redox behavior of the phenanthrene (B1679779) core. These materials exhibit highly reversible redox peaks, indicating stable electron transfer processes. chinesechemsoc.org The electrochemical behavior of 9,10-phenanthrenequinone (PQ), a closely related oxidized derivative, has been studied on gold electrodes, where a standard electrochemical rate constant (k⁰) of 0.08 s⁻¹ was determined from time-resolved surface-enhanced Raman scattering spectra. researchgate.net

The table below presents electrochemical data for a covalent organic framework incorporating a phenanthrene-dione moiety, which serves as a representative example of the redox potentials in this class of compounds.

| Compound | Redox Peaks (V vs Ag/AgCl) | Scan Rate (mV s⁻¹) | Key Feature | Source |

|---|---|---|---|---|

| 2KT-Tp COF (contains phenanthrene-9,10-dione unit) | 0.27 / 0.22 | 1.0 | Single pair of reversible redox peaks | chinesechemsoc.org |

| 4KT-Tp COF (contains pyrene-4,5,9,10-tetraone unit) | 0.28 / 0.24 and 0.37 / 0.33 | 1.0 | Two pairs of redox peaks | chinesechemsoc.org |

Formation and Stabilization of Radical Anion Forms

Intramolecular Cyclization Pathways and Derivatives

A significant aspect of the reactivity of this compound and its N-substituted derivatives is their propensity to undergo intramolecular cyclization to form fused heterocyclic systems, most notably phenazine derivatives.

One pathway involves the acid-catalyzed cyclodehydration of N-substituted precursors. For example, treating N-methyl-N'-phenyl-phenanthrene-9,10-diamine with concentrated hydrochloric acid at reflux induces intramolecular cyclization, yielding 5-methyl-10-phenyl-5,10-dihydrophenazine.

Alternatively, copper-catalyzed domino reactions provide a modern and efficient route. This one-pot protocol combines C-H amination and Ullmann-type N-arylation, starting from this compound and aryl iodides. acs.org The reaction is believed to proceed through an initial intramolecular C-H amination of the diamine, followed by a subsequent Ullmann coupling between the cyclized intermediate and the aryl iodide. acs.org This method offers high regioselectivity and has been used to produce a variety of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines. acs.org

Oxidation Reactions and Transformation Pathways

This compound is susceptible to oxidation, leading to different products depending on the reaction conditions. Mild oxidation typically yields the corresponding phenanthrene-9,10-diimine (B14725430) derivative. The existence of these diimines is well-established through their synthesis and use as ligands in coordination chemistry. nih.govresearchgate.net

Under more vigorous oxidative conditions, or in the presence of water, the diamine can be transformed into phenanthrene-9,10-dione (also known as phenanthrenequinone). The direct oxidation of the parent phenanthrene molecule to phenanthrene-9,10-dione is a common method for its preparation, using oxidizing agents such as chromium(VI) oxide in acetic acid. numberanalytics.comthieme-connect.de The dione (B5365651) is a key intermediate in the metabolism of phenanthrene and is used as a precursor for synthesizing various heterocyclic compounds. numberanalytics.comnih.gov The redox interconversion between 9,10-disubstituted phenanthrenes is a fundamental process, with a redox equilibrium existing between the catechol (9,10-dihydroxyphenanthrene) and the dione (9,10-phenanthrenedione) under biological conditions. researchgate.net

Stereochemical Isomerization and Dynamics (Z-E/E-Z interconversion)

While this compound itself is conformationally rigid, its N,N'-disubstituted diimine derivatives can exhibit dynamic stereochemistry. When the substituents on the imine nitrogens are different, the potential for Z/E (cis/trans) isomerism arises with respect to the C=N bonds.

In related complex diimine systems, slow syn/anti-interconversion has been observed at elevated temperatures. acs.org These isomerization processes can be monitored using techniques such as dynamic Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. acs.orgunibo.it Such studies allow for the determination of the Gibbs activation energy (ΔG‡) for the isomerization process, providing quantitative insight into the rotational barrier around the C-N single bond adjacent to the C=N double bond. acs.org For a related diimine system, a Gibbs activation energy of approximately 103 kJ/mol was determined for the syn-anti isomerization at 45 °C, highlighting the significant energy barrier to interconversion. acs.org This principle of dynamic stereoisomerism is applicable to N,N'-diarylphenanthrene-9,10-diimines, where rotation of the aryl groups could lead to stable atropisomers.

Coordination Chemistry and Ligand Design Principles for Phenanthrene 9,10 Diamine

Bidentate Ligand Characteristics and Chelation Modes

Phenanthrene-9,10-diamine and its diimine analogues function as bidentate ligands, coordinating to a metal center through the two nitrogen atoms. researchgate.net The rigid phenanthrene (B1679779) framework enforces a specific geometry upon chelation, influencing the structure and reactivity of the resulting metal complex. These ligands are part of a broader class of α-diimine ligands, which are well-studied for their versatile coordination properties. researchgate.net

The chelation can occur with the ligand in its neutral, monoanionic radical, or dianionic state. researchgate.net This redox activity is a key characteristic, allowing the ligand to act as an electron reservoir, accepting or donating electrons during chemical transformations. researchgate.net For example, N,N'-disubstituted 9,10-phenanthrenediimines have been shown to form stable complexes with metals where the ligand exists as a radical anion or a dianion. researchgate.net In the case of lithium, the radical anion form is stabilized through the formation of contact ion pairs. researchgate.net The geometry of the resulting chelate ring is influenced by the substituents on the nitrogen atoms and the nature of the metal ion.

Complexation with Main-Group Metals

The coordination of this compound and its derivatives with main-group metals has led to the isolation of novel complexes with interesting structural features and reactivity.

Stable main-group metal complexes featuring the phenanthrene-9,10-diamido ligand system have been synthesized and characterized.

Lithium: Lithium complexes with phenanthrenediimine ligands in their radical anion form have been prepared. researchgate.net These complexes, isolated as fine blue powders, are sensitive to air and moisture. researchgate.net The formation of contact ion pairs with the lithium cation is crucial for the stabilization of the radical anion ligand. researchgate.net

Germanium and Tin: Stable germylene (Ge(II)) and stannylene (Sn(II)) complexes bearing a 9,10-diamidophenanthrene ligand have been synthesized via two primary methods:

The reaction of dianionic lithium salts of phenanthrene-9,10-diimine (B14725430) with low-valent group 14 metal halides like GeCl₂·dioxane and SnCl₂. researchgate.net

The treatment of this compound with metal bis(trimethylsilyl)amides, M[N(SiMe₃)₂]₂ (where M = Ge, Sn). researchgate.net

Single-crystal X-ray diffraction analysis of these metallenes has provided detailed structural information. researchgate.net The geometry around the divalent group 14 atom is a key feature, with the N-Ge-N bond angles in the germylene complexes being in the range of 83.6-85.2°. researchgate.net

Interactive Table: Selected Structural Data for Main-Group Metal Complexes

| Compound/Complex | Metal Center | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| Germylene Complex | Ge(II) | Ge-N: 1.835-1.875 | N-Ge-N: 83.6-85.2 | researchgate.net |

Aluminum: While direct complexation with this compound is less documented in the provided sources, related phenanthrenequinone (B147406) derivatives react with trimethylaluminum (B3029685) to form novel dimeric aluminum complexes. researchgate.netdntb.gov.ua This suggests the potential for phenanthrene-based diamido ligands to form stable complexes with aluminum.

The low-valent main-group metal complexes stabilized by phenanthrene-9,10-diamido ligands exhibit notable reactivity. For instance, the synthesized germylene and stannylene complexes react with various radicals to produce unstable paramagnetic derivatives, which have been identified using EPR spectroscopy. researchgate.net This reactivity highlights the redox-active nature of the ligand system, which can participate in electron transfer processes. The stability of these low-valent complexes is attributed to the electronic and steric properties of the bulky diamidophenanthrene ligand. researchgate.net

Synthesis and Structural Characterization of Complexes (e.g., Li, Ge, Sn, Al)

Coordination with Transition Metals

The this compound and diimine ligand scaffolds have been successfully employed to synthesize a variety of transition metal complexes, demonstrating their versatility in stabilizing different metal ions in various coordination geometries.

Anionic and neutral complexes of chromium(III), vanadium(III), and manganese(II) with this compound have been prepared and characterized. rsc.org

Chromium(III) and Vanadium(III):

Anionic complexes of the type [MCl₄(L-L)]⁻ (where M = Cr, V; L-L = this compound) have been isolated as quaternary phosphonium (B103445) salts. rsc.org These are synthesized by reacting CrCl₃(thf)₃ or VCl₃(thf)₃ with the ligand in the presence of a salt like [PPh₄]Cl. rsc.org

Neutral complexes of the formula [MCl₂(L-L)₂]Cl are formed when the reaction is carried out in the absence of the quaternary phosphonium salt. rsc.org X-ray crystallography of related complexes reveals octahedral structures with the diamine acting as a chelating ligand. rsc.org

Manganese(II):

Octahedral complexes with the general formula trans-MnI₂(L-L)₂ have been synthesized using manganese(II) iodide and this compound. rsc.org

Interactive Table: Examples of Cr(III), V(III), and Mn(II) Complexes

| Metal Ion | Complex Type | General Formula | Synthesis Precursors | Reference |

|---|---|---|---|---|

| Cr(III) | Anionic | [CrCl₄(phen-diamine)]⁻ | CrCl₃(thf)₃, phen-diamine, [PPh₄]Cl | rsc.org |

| Cr(III) | Cationic | [CrCl₂(phen-diamine)₂]⁺ | CrCl₃(thf)₃, phen-diamine | rsc.org |

| V(III) | Anionic | [VCl₄(phen-diamine)]⁻ | VCl₃(thf)₃, phen-diamine, [PPh₄]Cl | rsc.org |

| V(III) | Cationic | [VCl₂(phen-diamine)₂]⁺ | VCl₃(thf)₃, phen-diamine | rsc.org |

A significant application of phenanthrene-based diimine ligands is in the synthesis of late transition metal complexes for catalysis. researchgate.net Nickel(II) and Palladium(II) complexes with α-diimine ligands derived from the condensation of 9,10-phenanthrenequinone and primary amines have been extensively studied. researchgate.netresearchgate.net

These complexes are typically synthesized by reacting the N,N'-disubstituted phenanthrene-9,10-diimine ligand with a suitable metal precursor, such as NiBr₂ or PdCl₂(COD). researchgate.netnih.gov The resulting complexes often feature bulky substituents on the nitrogen atoms, which are crucial for their catalytic activity, particularly in olefin polymerization. researchgate.netresearchgate.net For instance, nickel dibromide complexes with N,N'-bis(aryl)phenanthrene-9,10-diimine ligands have been synthesized and shown to be highly active catalysts for ethylene (B1197577) polymerization. researchgate.net Similarly, palladium(II) complexes with related α-diimine ligands have been developed for cross-coupling reactions. tdl.org The rigid backbone of the phenanthrene unit in these ligands influences the geometry and stability of the resulting Ni(II) and Pd(II) complexes. researchgate.net

Rhodium(III) and Ruthenium(II) Complexes and Their Photochemical Properties

The coordination chemistry of this compound and its oxidized diimine form with rhodium(III) and ruthenium(II) has garnered interest due to the resulting complexes' rich electrochemical and photochemical properties. These properties are largely dictated by the interplay between the metal center and the redox-active phenanthrene-based ligand.

Rhodium(III) complexes with the related ligand 9,10-phenanthrenequinone (PQ) have been synthesized and studied. For instance, the reaction of anhydrous Rhodium(III) chloride with PQ and triphenylphosphine (B44618) in boiling ethanol (B145695) yields a paramagnetic complex, cis-[Rh(PQ)(PPh₃)₂Cl₂]. rsc.org Detailed studies, including X-ray crystallography and DFT calculations, have established that such complexes are best described as containing the 9,10-phenanthrenesemiquinone radical anion (PQ•⁻) coordinated to a Rhodium(III) center. rsc.org This indicates a metal-to-ligand electron transfer upon complexation. The resulting Rh(III)-semiquinone complexes exhibit distinct electrochemical behavior, with reversible redox waves corresponding to both metal-centered and ligand-centered processes. rsc.org

Similarly, square-planar rhodium complexes featuring the redox-active 9,10-phenanthrenediimine (phdi) ligand have been prepared. nih.govacs.org These complexes, such as [dpp-nacnac(CH₃)]Rh(phdi), are diamagnetic and display intense charge-transfer transitions in their absorption spectra. nih.gov Electrochemical investigations reveal that both the rhodium metal center and the phdi ligand are redox-active. nih.govacs.org The ancillary ligands, in this case, a nacnac⁻ ligand, play a role in modulating the one-electron oxidation and reduction potentials of the complex. nih.gov Chemical oxidation and reduction of these rhodium-diimine complexes lead to the generation of the corresponding cation and anion radicals, which have been characterized by techniques like EPR spectroscopy. nih.gov

Ruthenium(II) complexes incorporating phenanthrene-based ligands are extensively studied for their potential applications as photosensitizers and in photobiology. d-nb.infocore.ac.uknih.gov Typically, these are tris-heteroleptic complexes of the type [Ru(bpy)₂(L)]²⁺, where 'L' is a derivative of 1,10-phenanthroline, and 'bpy' is 2,2'-bipyridine. d-nb.infonih.gov The photochemical and photophysical properties of these complexes are highly dependent on the nature of the ligands. d-nb.info They generally exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic absorption spectra and are often luminescent. d-nb.infonih.gov The redox behavior is characterized by a Ru(II)/Ru(III) oxidation and ligand-based reductions. d-nb.info For example, reactions of 9,10-phenanthrenequinone (PQ) with [Ru(PPh₃)₃Cl₂] result in a complex, trans-[Ru(PQ)(PPh₃)₂Cl₂], which is best described as a 9,10-phenanthrenesemiquinone radical complex of Ruthenium(III), trans-[Ru³⁺(PQ•⁻)(PPh₃)₂Cl₂]. rsc.org This formulation is supported by spectroscopic and electrochemical data, including a reversible anodic wave assigned to the PQ•⁻/PQ couple. rsc.org

Table 1: Selected Electrochemical and Spectroscopic Data for Rhodium and Ruthenium Complexes with Phenanthrene-based Ligands

| Complex | Metal Oxidation State | Ligand Form | Key Spectroscopic Feature (nm) | Redox Potential (V vs. Fc⁺/Fc) | Reference |

| cis-[Rh(PQ)(PPh₃)₂Cl₂] | Rh(III) | PQ•⁻ | - | 0.18 (PQ•⁻/PQ) | rsc.org |

| [dpp-nacnac(CH₃)]Rh(phdi) | Rh(I) | phdi | Intense visible charge-transfer | - | nih.gov |

| trans-[Ru(PQ)(PPh₃)₂Cl₂] | Ru(III) | PQ•⁻ | 700 (MLCT) | 0.22 (PQ•⁻/PQ) | rsc.org |

| [Ru(bpy)₂(L)]²⁺ type | Ru(II) | Aza-aromatic | 410-450 (MLCT) | 1.20-1.30 (Ru²⁺/Ru³⁺) | d-nb.info |

Note: PQ = 9,10-phenanthrenequinone; phdi = 9,10-phenanthrenediimine; L = various aza-aromatic ligands. Data is illustrative of the types of properties observed.

Titanium(IV) Complexes and Their Coordination Behavior

The coordination of this compound and its N-substituted derivatives with Titanium(IV) has led to the synthesis of a variety of complexes, showcasing diverse coordination modes. The rigid backbone of the phenanthrene unit imposes a constrained bite angle, making these ligands attractive for creating specific metal coordination environments. acs.org

The reaction of N,N'-bis(aryl)phenanthrenediamide ligands with Titanium(IV) tetrachloride (TiCl₄) serves as a common entry point to this chemistry. For example, the metalation of N,N′-bis(3,5-dimethylphenyl)phenanthrene-9,10-diamide (padaH₂) with TiCl₄ in the presence of a base like pyridine (B92270) yields a six-coordinate complex, (pada)TiCl₂(py)₂. acs.org This starting material can be used to synthesize other derivatives, such as the four-coordinate complex (pada)TiCl[N(SiMe₃)₂] through metathesis with LiN(SiMe₃)₂. acs.org The N,N'-diamide ligand acts as a dianionic, bidentate donor, coordinating to the titanium center through the two nitrogen atoms. acs.orgacs.org The Ti-N bond lengths in these complexes are typically in the range of 1.86 to 1.97 Å. acs.org

An interesting synthetic route involves the reaction of TiCl₄ with ortho-lithiated aryl imines, which unexpectedly leads to the formation of titanium(IV) complexes with cis-9,10-dihydrophenanthrenediamide ligands. researchgate.net This transformation is proposed to occur via a novel intramolecular C-C bond-forming sequence involving reductive elimination and oxidative coupling. researchgate.net The resulting complexes have been characterized by NMR spectroscopy and X-ray crystallography, confirming the coordination of the dihydrophenanthrenediamide ligand to the titanium center. researchgate.net

Furthermore, titanium(IV) complexes with related o-quinone-type ligands, such as 1,10-phenanthroline-5,6-dione, have been prepared. The reaction with TiCl₄ primarily occurs at the nitrogen atoms, but a second equivalent of TiCl₄ can coordinate to the quinonoid oxygen atoms, forming bimetallic species. psu.edu The synthesis of titanium(IV) catecholate complexes, which are structurally related, also proceeds through reactions of titanium precursors with the corresponding catechol ligands. researchgate.net

Table 2: Examples of Titanium(IV) Complexes with Phenanthrene-based Diamide/Diimine Ligands

| Precursor Ligand | Titanium Source | Resulting Complex Type | Coordination Number | Key Structural Feature | Reference |

| N,N′-bis(3,5-dimethylphenyl)phenanthrene-9,10-diamide (padaH₂) | TiCl₄, pyridine | (pada)TiCl₂(py)₂ | 6 | Octahedral geometry | acs.org |

| (pada)TiCl₂(py)₂ | LiN(SiMe₃)₂ | (pada)TiCl[N(SiMe₃)₂] | 4 | Four-coordinate complex | acs.org |

| o-lithiated aryl imines | TiCl₄ | Ti(IV)-dihydrophenanthrenediamide | - | Formed via intramolecular C-C coupling | researchgate.net |

| N,N'-disubstituted 9,10-phenanthrenediimine | TiCl₄/DABCO | (diimine)TiCl₂ type | - | Coordination via diimine nitrogens | researchgate.net |

Redox-Active Ligands and Variable-Valence Metal Complexes

Phenanthrene-9,10-diimine and its derivatives are classic examples of non-innocent or redox-active ligands. This means the ligand can exist in multiple, stable oxidation states (neutral, radical anion, dianion), and can actively participate in the redox chemistry of its metal complexes. The combination of a redox-active phenanthrenediimine ligand with a transition metal can lead to complexes with ambiguous or variable valence, where the oxidation states of both the metal and the ligand are not easily assigned and can be modulated.

The ability of N,N'-disubstituted 9,10-phenanthrenediimines to act as bidentate ligands in their neutral, monoanionic (radical), and dianionic forms has been demonstrated in complexes with both main-group and transition metals. researchgate.net The different oxidation states are often distinguishable by color changes; for example, solutions can change from their initial color to blue or green upon formation of the radical anion, and to dark brown for the dianionic state.

Rhodium complexes of 9,10-phenanthrenediimine (phdi) exemplify this behavior. acs.org Electrochemical studies on complexes like [dpp-nacnac(CH₃)]Rh(phdi) show that both the rhodium center and the phdi ligand can be oxidized or reduced. nih.gov The one-electron reduction of this complex leads to the formation of an anion, [2a]⁻, which has been characterized by X-ray diffraction. nih.gov EPR spectroscopic studies of the one-electron reduced species show features that suggest significant rhodium(II) character, indicating that the electron is not localized solely on the ligand but is delocalized across the metal-ligand framework. nih.gov

Similarly, ruthenium and osmium complexes with the related 9,10-phenanthrenequinone (PQ) ligand form redox series where the ligand can be present as the neutral quinone (PQ⁰), the semiquinone radical anion (PQ•⁻), or the catecholate dianion (PQ²⁻). rsc.org The oxidation state of the metal (e.g., Ru(II) or Ru(III)) is coupled to the oxidation state of the ligand, creating a series of valence tautomers. For example, a one-electron reduction of a [Ru(III)(PQ•⁻)] type complex can lead to a species with contributions from both [Ru(III)(PQ²⁻)]⁻ and [Ru(II)(PQ•⁻)]⁻ forms. rsc.org This delocalization and the accessibility of multiple electronic states are hallmarks of complexes with variable-valence ligands.

This compound in Frustrated Lewis Pair (FLP) Systems

Frustrated Lewis Pair (FLP) chemistry involves the use of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond adduct. libretexts.org This "frustration" leaves the reactivity of both the acid and base sites available, enabling them to cooperatively activate a variety of small molecules, such as H₂, CO₂, and SO₂. libretexts.orgrsc.org

This compound, with its two amine functionalities, is a classic Lewis base. The nitrogen atoms possess lone pairs of electrons available for donation. In the context of FLP chemistry, this compound or its sterically hindered derivatives could serve as the Lewis base component. The rigid phenanthrene backbone would hold the two nitrogen donors in a fixed position.

While specific examples of this compound being used in published FLP systems are not prominent in the literature, its potential can be inferred from the fundamental principles of FLP design. For an FLP system, the diamine would be paired with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or a sterically demanding aluminum compound. cardiff.ac.ukchemistryviews.org The steric bulk on either the Lewis acid, the Lewis base (through N-substitution on the diamine), or both would prevent the formation of a simple acid-base adduct.

This unquenched reactivity could then be harnessed for substrate activation. For instance, in the activation of carbon dioxide (CO₂), the nitrogen lone pair of the diamine would attack the electrophilic carbon of CO₂, while the Lewis acid would coordinate to one of the oxygen atoms. rsc.orgcardiff.ac.uk This cooperative binding polarizes and activates the CO₂ molecule, making it susceptible to further reactions, such as reduction. The development of FLP systems for CO₂ capture and conversion is an area of intense research due to its environmental implications. csic.esrsc.org The design of new FLPs, including those based on polycyclic aromatic structures, is an ongoing effort to achieve catalytic turnovers for these transformations. cardiff.ac.ukrsc.org The rigid structure and basic sites of this compound make it a plausible candidate for incorporation into such systems.

Advanced Characterization Methodologies for Phenanthrene 9,10 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of phenanthrene-9,10-diamine and its derivatives.

Structural Elucidation and Conformational Analysis (¹H, ¹³C, ¹⁵N NMR)

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a complete picture of the molecular framework of this compound derivatives.

¹H NMR: Proton NMR is fundamental for identifying the chemical environment of hydrogen atoms within the molecule. For instance, in derivatives of this compound, the aromatic protons on the phenanthrene (B1679779) core and any substituents can be assigned based on their chemical shifts and coupling patterns. rsc.orgrsc.org The number of signals in a ¹H NMR spectrum indicates the number of different kinds of protons present in the molecule. slideshare.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. rsc.org Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to enhance signal intensity. rsc.org The chemical shifts of the carbon atoms in the phenanthrene backbone and any attached groups are indicative of their electronic environment. For example, the carbon atoms bonded to nitrogen in the diamine moiety will have characteristic chemical shifts. rsc.orgrsc.org

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for directly probing the nitrogen atoms of the diamine group. Although ¹⁵N has a low natural abundance and sensitivity, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate nitrogen atoms with nearby protons, aiding in the definitive assignment of nitrogen signals and providing insights into the electronic structure around the nitrogen centers. researchgate.netresearchgate.net In some cases, ¹⁵N NMR spectra are obtained using external referencing, such as neat nitromethane (B149229) (CH₃NO₂). nasa.gov

Conformational analysis, which examines the spatial arrangement of atoms, is also facilitated by NMR. Techniques like Nuclear Overhauser Effect (NOE) difference experiments can reveal through-space interactions between protons, helping to determine the preferred conformation of substituents on the this compound core. psu.edu For some N,N'-disubstituted phenanthrene-9,10-diimines, slow Z-E/E-Z interconversion has been studied using NMR spectroscopy. researchgate.netresearchgate.net

Interactive Data Table: Representative NMR Data for a this compound Derivative

This table presents typical ¹H and ¹³C NMR chemical shift ranges for a substituted this compound derivative, N,N'-bis(3-bromophenyl)this compound, in DMSO-d6. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | 8.19 | d | 1H |

| ¹H | 8.00 | d | 1H |

| ¹H | 7.74 | t | 1H |

| ¹H | 7.58 | t | 1H |

| ¹H | 7.22 | d | 1H |

| ¹H | 7.13 | t | 1H |

| ¹H | 6.32 | d | 1H |

| ¹³C | 160.36 | - | C |

| ¹³C | 150.40 | - | C |

| ¹³C | 134.46 | - | C |

| ¹³C | 134.40 | - | C |

| ¹³C | 133.20 | - | C |

| ¹³C | 131.35 | - | C |

| ¹³C | 129.84 | - | CH |

| ¹³C | 127.79 | - | CH |

| ¹³C | 126.95 | - | CH |

| ¹³C | 124.77 | - | CH |

| ¹³C | 122.65 | - | C |

| ¹³C | 122.53 | - | C |

| ¹³C | 118.21 | - | C |

| ¹³C | 40.41 | - | C |

d = doublet, t = triplet. Data sourced from a study on N,N'-bis(3-bromophenyl)this compound. rsc.org

Variable Temperature NMR for Thermodynamic Parameters

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes within molecules, such as conformational changes or isomerizations. By recording NMR spectra at different temperatures, researchers can observe changes in the spectra that correspond to these dynamic events. mdpi.com For certain N,N'-disubstituted phenanthrene-9,10-diimines, VT-NMR has been employed to study the thermodynamics of Z-E/E-Z interconversion. researchgate.netresearchgate.net From the temperature-dependent data, thermodynamic parameters like the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the process can be calculated using the Eyring equation. mdpi.com This provides quantitative information about the energy barriers and the degree of order in the transition state of the dynamic process.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the molecular weight determination and formula validation of this compound compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of newly synthesized this compound derivatives. rsc.orgrsc.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z). rsc.orgrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.org The calculated mass for a proposed molecular formula is compared to the experimentally found mass, and a close match validates the composition of the compound. rsc.orgrsc.org

Interactive Data Table: Example of HRMS Data for a this compound Derivative

This table illustrates the use of HRMS for the validation of N,N'-bis(3-bromophenyl)this compound. rsc.org

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 515.9660 | 515.9772 |

M represents the parent molecule. The data confirms the molecular formula C₂₆H₁₆Br₂N₂. rsc.org

Detection of Reaction Intermediates (e.g., DART-MS)

The study of reaction mechanisms often involves the detection of transient intermediates. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. This makes it suitable for detecting reaction intermediates that might be unstable or short-lived. beilstein-journals.org For example, in reactions involving this compound, DART-MS could potentially be used to identify and characterize intermediates formed during synthetic transformations, providing valuable insights into the reaction pathway.

Spectroscopic Analysis

Beyond NMR and mass spectrometry, other spectroscopic techniques play a role in the characterization of this compound and its derivatives. These methods provide information about the electronic properties and functional groups present in the molecules. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and fluorescence spectroscopy are often employed. rsc.org For instance, FTIR can confirm the presence of N-H bonds in the diamine, while UV-Vis and fluorescence spectroscopy can reveal information about the electronic transitions and photophysical properties of these compounds. rsc.orgrsc.org The properties of these compounds can be characterized by a combination of several techniques including MS, HRMS, and electronic absorption spectroscopy. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net In the context of this compound research, EPR is instrumental in identifying transient radical intermediates that may form during its chemical reactions. While this compound itself is a diamagnetic molecule, its derivatives can be involved in redox processes that generate paramagnetic species.

A notable example involves the use of a 9,10-diamidophenanthrene ligand, a direct derivative of this compound, to stabilize low-valent germanium (Ge) and tin (Sn) complexes. bruker.com These germylene and stannylene complexes have been shown to react with various radicals, leading to the formation of unstable paramagnetic derivatives. The identification and characterization of these transient species were successfully achieved through EPR spectroscopy. bruker.com

The general methodology for detecting short-lived radicals often involves spin trapping. nih.gov In this technique, a transient radical reacts with a "spin trap" molecule to form a more stable and persistent radical (a spin adduct) that can be readily detected and characterized by EPR. nih.govmdpi.com The hyperfine splitting constants of the resulting EPR spectrum can provide information to identify the original transient radical. uomustansiriyah.edu.iq While direct EPR studies on radical intermediates of this compound are not extensively documented, the reactivity of its derivatives suggests that EPR spectroscopy is a vital tool for investigating its reaction mechanisms, particularly in redox-active systems. bruker.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. nih.gov The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the aromatic phenanthrene core. The introduction of the two amino groups at the 9 and 10 positions modifies the electronic structure and, consequently, the absorption spectrum. Research on various phenanthrene derivatives shows characteristic strong absorption bands in the UV region. libretexts.org For instance, many phenanthrene derivatives exhibit intense bands between 250 and 275 nm, which are generally assigned to π-π* transitions within the aromatic system. libretexts.org A study on polyamides derived from a 9,10-disubstituted phenanthrene-containing diamine monomer reported strong absorption bands around 260 nm, attributed to the π–π* transition of the phenanthrene unit.

The electronic transitions in phenanthrene-based compounds can be influenced by substituents and the solvent environment. For example, the related compound phenanthrene-9,10-dione shows a maximum absorption at 252 nm in alcohol. ceitec.cz The amino groups in this compound are expected to cause a shift in the absorption bands compared to the unsubstituted phenanthrene due to the interaction of the nitrogen lone pairs with the aromatic π-system. These shifts can provide valuable information about the electronic properties and conjugation within the molecule.

Table 1: Representative UV-Vis Absorption Data for Phenanthrene Derivatives

| Compound/Derivative Class | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| Phenanthrene Derivatives | 250 - 275 nm | π-π* | libretexts.org |

| Phenanthrene-9,10-dione | 252 nm (in alcohol) | Not specified | ceitec.cz |

| Polyamides with phenanthrene unit | ~260 nm | π-π* |

This table presents generalized data for classes of compounds related to this compound to illustrate typical electronic absorption regions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. esrf.fr The technique works by passing infrared radiation through a sample and measuring the wavelengths at which the radiation is absorbed. These absorptions correspond to the vibrational frequencies of specific chemical bonds within the molecule, providing a molecular "fingerprint". nih.govpineresearch.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The primary amine (-NH₂) groups are expected to show characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The aromatic phenanthrene core would give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. researchgate.net Additionally, C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range for aromatic amines. researchgate.net

By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of these key functional groups and verify the molecular structure of this compound. An FT-IR spectrum of the related isomer, 3,6-diaminophenanthrene, showed characteristic peaks at 3337 cm⁻¹ and 3232 cm⁻¹, corresponding to the N-H stretching of the amine groups.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp (often two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 | Medium to Strong |

This table is based on standard FT-IR correlation charts and data for analogous compounds. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction, in particular, can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure and insights into the packing of molecules in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 3: Crystallographic Data for a Related Phenanthrene Derivative (3,6-difluorophenanthrene-9,10-dicarbonitrile)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₆F₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8213(2) |

| b (Å) | 16.9039(9) |

| c (Å) | 8.8415(5) |

| β (°) | 97.436(5) |

| Volume (ų) | 566.08(5) |

This data is for a related derivative and serves to illustrate the type of information obtained from a single-crystal XRD experiment. nsf.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of molecules like this compound. researchgate.net CV involves sweeping the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. researchgate.net This technique can determine the redox potentials of a compound, probe the stability of the resulting oxidized or reduced species, and offer insights into the kinetics of electron transfer reactions.

The phenanthrene core is redox-active, and the addition of electron-donating amino groups at the 9 and 10 positions is expected to significantly influence its electrochemical behavior, likely making it easier to oxidize compared to the parent phenanthrene. Studies on related compounds provide a basis for understanding these properties. For example, the electrochemical behavior of 9,10-phenanthrenequinone (PQ) has been extensively studied, showing a well-defined redox reaction. The electrochemical polymerization of PQ on an electrode surface has also been investigated using CV. Furthermore, research on other aminated phenanthrene derivatives, such as 2,7-diamino-9,10-phenanthrenequinone, has been conducted to create redox-active covalent organic frameworks.

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe anodic (oxidation) and cathodic (reduction) peaks. The potentials of these peaks provide information about the HOMO and LUMO energy levels of the molecule.

In Situ Monitoring Techniques for Reaction Progress

In situ monitoring techniques allow for the real-time observation of chemical reactions as they occur, providing valuable mechanistic and kinetic data without the need to isolate intermediates. This is particularly useful for studying reactions involving transient or unstable species.

Several advanced spectroscopic methods can be applied for the in situ monitoring of reactions involving this compound or its precursors. For example, time-resolved Fourier transform surface-enhanced Raman scattering (FT-SERS) has been used to analyze the surface-confined redox reaction of 9,10-phenanthrenequinone on a gold electrode in situ. This technique provided information on the accumulation of radical intermediates during the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ monitoring. Reactions can be carried out directly in an NMR tube, allowing for the observation of the disappearance of reactants and the appearance of products and intermediates over time. For instance, the mechanochemical synthesis of dibenzo[a,c]phenazine (B1222753) from 9,10-phenanthrenequinone and o-phenylenediamine (B120857) was monitored, and a hemiaminal intermediate was detected using solid-state ¹³C CP-MAS NMR. This demonstrates the feasibility of using in situ NMR to study reactions involving the phenanthrene-9,10-dione core, a close relative of this compound. These techniques provide a dynamic view of reaction pathways that is often inaccessible through conventional analysis of starting materials and final products alone.

Theoretical and Computational Chemistry of Phenanthrene 9,10 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the molecular and electronic structure of phenanthrene (B1679779) derivatives. It offers a balance between computational cost and accuracy, enabling the prediction of a wide range of properties. For phenanthrene-9,10-diamine and its analogues, DFT calculations are instrumental in understanding their electronic nature, geometric conformations, and reaction pathways.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity. researchgate.net

In this compound, the π-system of the phenanthrene core is perturbed by the two electron-donating amino groups. These groups are expected to raise the energy of the HOMO significantly more than the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent phenanthrene molecule. DFT calculations on related N-hetero analogues of 9,10-phenanthrenequinone have shown that late-stage modifications can rationally control HOMO and LUMO energy levels, and thus the photophysical and electrochemical properties. nih.gov For instance, in studies of phenanthrene derivatives acting as phosphodiesterase (PDE5) inhibitors, quantum chemical calculations were used to analyze the interactions, which are governed by the molecule's electronic properties. researcher.life

While specific DFT-calculated values for the parent this compound are not extensively published, calculations on analogous aromatic amines and phenanthrene systems provide an expected framework. The methodology typically involves geometry optimization followed by a single-point energy calculation using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher).

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -5.5 | Relates to ionization potential and electron-donating capability. |

| ELUMO | -0.8 to -1.2 | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and kinetic stability. |

The geometry of this compound is characterized by the planar phenanthrene backbone and the orientation of the two amino groups. DFT calculations are used to find the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles. For the phenanthrene core, the structure is largely rigid. The key conformational flexibility arises from the rotation around the C9-N and C10-N bonds and the pyramidalization of the nitrogen atoms.

Computational studies on related, sterically hindered N,N'-disubstituted phenanthrene-9,10-diimines have utilized DFT to understand their Z/E isomerization and thermodynamic parameters. researcher.life Similarly, detailed NMR and quantum chemical calculations have been performed on phenanthrene derivatives to determine their relative configurations and stable conformations in solution. researchgate.net These studies confirm that DFT modelling is a reliable tool for comparing calculated geometries with experimentally determined structures. researchgate.net

The optimized geometry provides the foundation for all other computational predictions, including spectroscopic properties and reaction mechanisms.

| Parameter | Typical Calculated Value |

|---|---|

| C9-C10 Bond Length | ~1.46 Å |

| C9-N / C10-N Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Length | 1.37 - 1.42 Å |

| C-N-H Bond Angle | ~112° |

| C-C-N Bond Angle | ~121° |

Note: These values are illustrative and depend on the specific functional and basis set used.

DFT calculations have become a standard tool for the assignment of complex NMR spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. By calculating the chemical shifts for a proposed structure and comparing them to experimental data, one can confirm or revise the structural assignment. rsc.org

For this compound, DFT would be used to predict the ¹H and ¹³C NMR chemical shifts. Such calculations have been successfully applied to N,N'-disubstituted phenanthrene-9,10-diimines to study their conformational changes. researcher.life Theoretical calculations can also help assign the spectra of reaction products, such as in the mechanosynthesis of dibenzo[a,c]phenazine (B1222753) from 9,10-phenanthrenequinone and o-phenylenediamine (B120857), where ¹³C CP-MAS NMR was combined with DFT. researcher.life

| Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C9, C10 | 130 - 135 | Carbons bearing the amino groups, significantly shielded relative to C=O in the quinone. |

| Aromatic CH | 115 - 130 | Typical range for phenanthrene ring protons. |

| Aromatic Quaternary C | 125 - 140 | Bridgehead and other non-protonated carbons. |

| NH₂ | 4.0 - 5.5 | Broad signal, position is solvent and concentration dependent. |

| Aromatic H | 7.0 - 8.5 | Complex multiplet pattern typical for the phenanthrene scaffold. |

Note: DFT/GIAO calculations provide more precise, conformation-specific predictions.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By locating and calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. researchgate.net This approach has been applied to understand the synthesis of complexes involving this compound and its derivatives. For example, the reactions of this compound with M[N(SiMe₃)₂]₂ (where M = Ge, Sn) to form stable germylene and stannylene complexes have been reported, with DFT being essential to understand the electronic structure of the products. researchgate.netnih.gov

Furthermore, DFT calculations have supported the proposed reaction pathways for the synthesis of N,N′-disubstituted phenanthrene-9,10-diimines. researcher.life The calculated activation energies for various potential pathways can explain the observed regioselectivity and product distributions. researchgate.net For instance, in the formation of the phenanthrene ring itself via bimolecular gas-phase reactions, DFT calculations at the ωB97XD/6-311G(d,p) level were used to map the potential energy surface, identifying intermediates and transition states that lead to the final product.

The first triplet excited state energy (T₁) is a critical parameter for materials used in optoelectronic applications like organic light-emitting diodes (OLEDs) and triplet-triplet annihilation (TTA) upconversion. DFT methods, including Time-Dependent DFT (TD-DFT) or the ΔSCF approach (difference in self-consistent field energies between the optimized triplet and ground states), are commonly used to predict T₁ energies.

While the specific T₁ energy for this compound is not widely reported, studies on phenanthrene-based structures are common. For example, computational screening of phenanthro[9,10-d]imidazole derivatives, which can be synthesized from phenanthrene-9,10-dione, involved DFT calculations to estimate T₁ energies to identify suitable host materials for OLEDs. The introduction of heteroatoms and substituents onto the phenanthrene core significantly tunes the electronic properties and thus the singlet and triplet energies. researchgate.net The amino groups in this compound are expected to influence its T₁ energy, a parameter that would be crucial for designing novel photosensitizers or emitters.

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions within a larger system over time. MD simulations can provide insights into conformational changes, solvent effects, and intermolecular interactions like aggregation or binding to a receptor.

Recent research has employed MD simulations to investigate phenanthrene derivatives. In one study, MD simulations were used to understand the binding modes of phenanthrene derivatives as selective inhibitors of the PDE5 enzyme. researcher.life The simulations revealed key interactions, such as π-π stacking with phenylalanine residues and hydrogen bonding with glutamine or aspartate residues, which are responsible for the inhibitory activity and selectivity. researcher.life Another study used MD simulations to monitor the aggregation of a phenanthrene natural product in solution, successfully explaining its anomalous experimental spectroscopic data by showing that dimer formation occurred. Similarly, MD has been used to model the structure and interactions of a phenanthrene-fused BODIPY dye. researchgate.net

For this compound, MD simulations could be used to model its behavior in solution, its self-assembly on surfaces, or its interaction as a ligand within a metal-organic framework, providing a dynamic picture that complements the static information from DFT.

Computational Screening for Material Design

Computational screening has emerged as a powerful tool for accelerating the discovery of new materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). osti.govnih.gov This approach uses theoretical calculations, primarily based on Density Functional Theory (DFT), to predict the electronic properties of a large library of candidate molecules, thereby identifying the most promising ones for synthesis and experimental validation. osti.gov

A notable example is the multi-tier computational screening of host materials for blue phosphorescent OLEDs. osti.gov The process starts with a base molecular structure, such as one derived from phenanthrene, and computationally explores numerous variations. In one such study, phenanthro[9,10-d]imidazole was chosen as the starting point. osti.gov The screening process is typically divided into tiers:

Tier 1: A broad library of structures is generated by elemental substitution. DFT calculations at a relatively low level of theory are used for rapid screening based on key electronic properties. For OLED hosts, crucial parameters include the triplet energy (E_T) and the LUMO energy. For blue phosphors like FIrpic, a host E_T > 2.9 eV is required. osti.gov Compounds with N-substituted pentagonal rings, such as imidazoles, were found to have the highest triplet energies compared to those with oxygen or sulfur. osti.gov

Tier 2: The most promising candidates from Tier 1 are further investigated. This may involve exploring substitutions on other parts of the molecule. For the phenanthro[9,10-d]imidazole scaffold, nitrogen substitution in the hexagonal "H-rings" was explored, generating dozens of unique aza-substituted compounds. osti.gov These substitutions fine-tune the HOMO and LUMO energy levels. Nitrogen substitution stabilizes the phenanthrene system, lowering the energy of the phenanthroline-based orbitals. osti.gov

Tier 3: The final candidates undergo more sophisticated modeling, such as molecular dynamics (MD) simulations and electron coupling calculations, to predict solid-state properties like charge transport. osti.gov These calculations can qualitatively gauge trends in mobility and identify materials that may exhibit poor electron transport in the solid state. osti.gov

This hierarchical screening approach efficiently narrows down a vast chemical space to a small number of highly promising candidates for experimental synthesis and device fabrication, significantly reducing the time and resources required for materials discovery. osti.gov

| Compound Type (P-ring substitution) | Key Predicted Property | Screening Outcome | Reference |

|---|---|---|---|

| Oxygen (O) and Sulfur (S) substituted | Lower Triplet Energies (E_T) | Less suitable as host for blue phosphors | osti.gov |

| Nitrogen (N) only substituted (e.g., Imidazole) | High Triplet Energies (E_T) and less negative LUMO | Selected as promising candidate for further screening | osti.gov |

| Triazoles | Highest predicted Triplet Energies (E_T) | Fail Tier 1 due to low LUMO energy | osti.gov |

Modeling of Metal-Ligand Interactions and Coordination Behavior

The coordination chemistry of ligands derived from this compound, such as N,N'-disubstituted diimines and diamides, is a rich field where computational modeling plays a vital role in understanding structure, bonding, and reactivity. researchgate.netacs.org These ligands can stabilize metals in various oxidation states and form complexes with interesting electronic and catalytic properties. researchgate.netresearchgate.net

Modeling is also crucial for studying complexes with main-group metals. Stable germylene (a germanium(II) complex) and stannylene (a tin(II) complex) bearing a 9,10-diamidophenanthrene ligand have been synthesized and their structures determined by single-crystal X-ray analysis, a process often supported by theoretical calculations to refine and understand the observed geometries. researchgate.net

Furthermore, the ability of these ligands to be redox-active adds another layer of complexity and interest. Phenanthrenediimine ligands can exist in neutral, radical anion, or dianionic states within a complex. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying the radical anion forms, and computational simulations of EPR spectra are essential for interpreting the experimental results and determining parameters like g-values and hyperfine coupling constants. researchgate.net Modeling helps to demonstrate how the formation of a chelate ring between a metal (like rhodium) and a phenanthrenediimine radical anion enhances the stability of the radical species. researchgate.net

Applications of Phenanthrene 9,10 Diamine in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The rigid and planar structure of the phenanthrene (B1679779) core, combined with the reactive amine functionalities, makes phenanthrene-9,10-diamine and its derivatives promising candidates for use in organic electronic and optoelectronic devices. academie-sciences.fr These materials often exhibit good thermal stability, high ionization potentials, and tunable electronic properties, which are crucial for efficient device performance. acs.orgacs.org

Organic Light-Emitting Diodes (OLEDs)

Phenanthrene derivatives have been extensively studied for their applications in OLEDs, where they can function as key components in the emissive and charge-transporting layers. academie-sciences.fr The kinked structure of phenanthrene provides greater stability compared to linear aromatic hydrocarbons like anthracene. acs.org

In OLEDs, host materials form a matrix for emissive dopants, facilitating charge transport and energy transfer to the emitter. Phenanthrene-based compounds are excellent candidates for host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons of phosphorescent emitters. osti.gov For instance, phenanthro[9,10-d]imidazole has been identified as a suitable starting point for designing host materials for blue phosphorescent OLEDs. osti.gov